

Dicyclopropylmethanol: A Technical Review for Drug Discovery and Development

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Compound of Interest

Compound Name: *Dicyclopropylmethanol*

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Abstract

Dicyclopropylmethanol (DCPM) is a structurally unique secondary alcohol that has garnered interest in medicinal chemistry and drug development. The presence of two cyclopropyl rings imparts distinct physicochemical properties that can be advantageously exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of **dicyclopropylmethanol**, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes relevant chemical and biological pathways.

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[1][2]} **Dicyclopropylmethanol**, featuring two such rings attached to a carbinol center, serves as a versatile building block for introducing this desirable functionality into larger molecules. Its unique steric and electronic properties make it an attractive starting material for the synthesis of a variety of bioactive compounds, including antiviral and agrochemical agents.^[3] This review will delve into the technical aspects of **dicyclopropylmethanol** research, providing a practical resource for its application in a laboratory setting.

Chemical and Physical Properties

Dicyclopropylmethanol is a colorless to pale yellow liquid with a characteristic odor.^[4] It is sparingly soluble in water but exhibits good solubility in common organic solvents.^[5] The key physical and chemical properties of **dicyclopropylmethanol** are summarized in the table below.

Property	Value	Reference
CAS Number	14300-33-5	[5]
Molecular Formula	C ₇ H ₁₂ O	[5]
Molecular Weight	112.17 g/mol	[5]
Density	0.951 g/mL at 20°C	[6]
Boiling Point	69°C at 13 mmHg	[6]
Refractive Index (n ²⁰ /D)	1.464	[6]
Flash Point	>110°C	[6]

Synthesis of Dicyclopropylmethanol

Dicyclopropylmethanol can be synthesized through several routes, with the most common methods being the reduction of dicyclopropyl ketone and the Grignard reaction of a cyclopropyl magnesium halide with cyclopropanecarboxaldehyde.

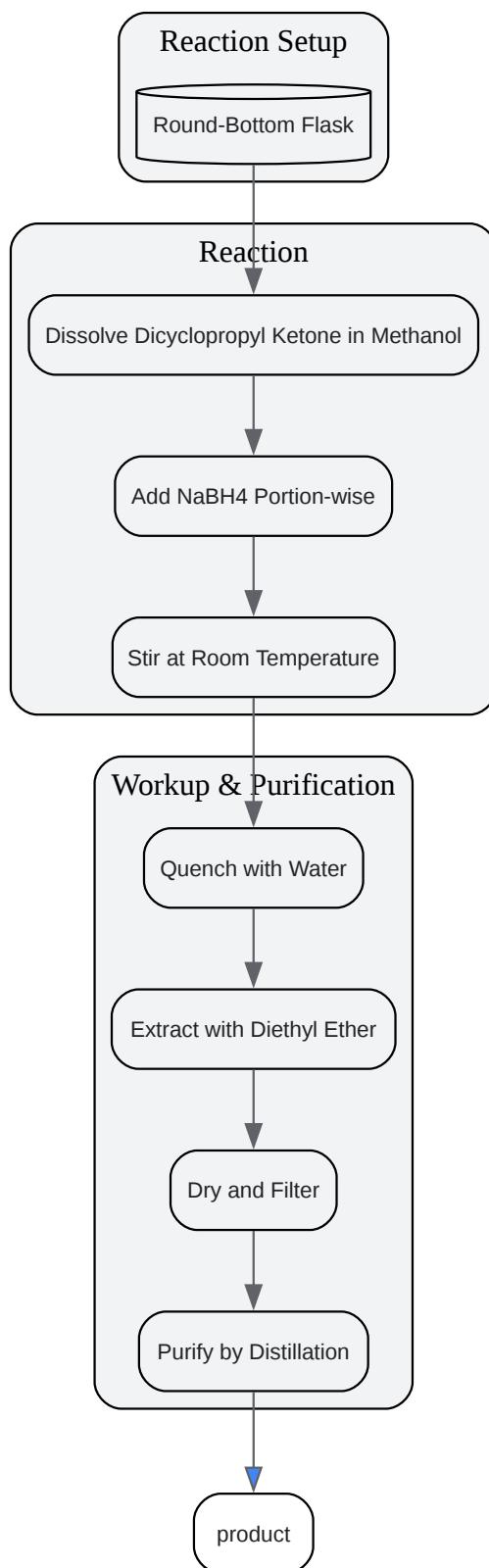
Reduction of Dicyclopropyl Ketone

This method involves the reduction of dicyclopropyl ketone using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.

- Setup: A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5°C.
- Reaction Mixture: Dicyclopropyl ketone (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

- **Addition of Reducing Agent:** Sodium borohydride (NaBH_4) (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C.
- **Reaction Monitoring:** The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is evaporated to yield the crude product, which can be purified by distillation under reduced pressure to afford **dicyclopropylmethanol**.

A potential workflow for this synthesis is illustrated in the following diagram:

[Click to download full resolution via product page](#)**Figure 1:** Synthesis of **Dicyclopropylmethanol** via Reduction.

Grignard Reaction

This synthesis involves the reaction of a cyclopropyl Grignard reagent with cyclopropanecarboxaldehyde.

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (cyclopropylmagnesium bromide).
- **Reaction with Aldehyde:** The solution of the Grignard reagent is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.
- **Reaction Monitoring:** The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude **dicyclopropylmethanol** is purified by vacuum distillation.

The logical flow of the Grignard synthesis is depicted below:

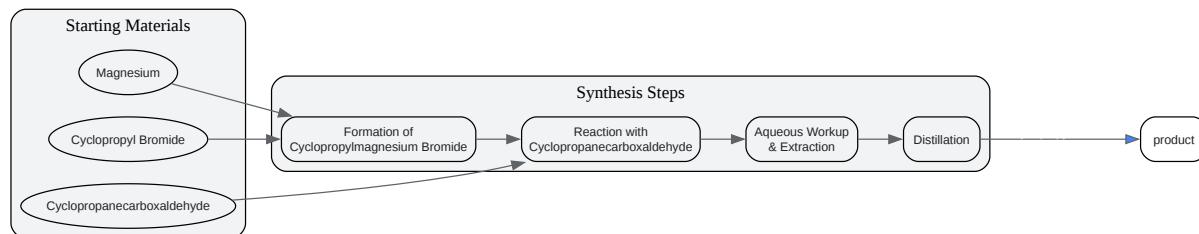
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Figure 2: Grignard Synthesis of **Dicyclopropylmethanol**.

Spectroscopic Data

The structural characterization of **dicyclopropylmethanol** is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	CDCl_3	~3.0-3.2	m	CH-OH
~0.8-1.2	m	Cyclopropyl CH		
~0.2-0.6	m	Cyclopropyl CH_2		
^{13}C NMR	CDCl_3	~75-80	CH-OH	
~10-15	Cyclopropyl CH			
~0-5	Cyclopropyl CH_2			

Note: Exact chemical shifts may vary depending on the solvent and concentration.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch
3100-3000	Medium	C-H stretch (cyclopropyl)
2950-2850	Medium	C-H stretch (aliphatic)
1050-1000	Strong	C-O stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[5][6][16]

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
112	Moderate	[M] ⁺ (Molecular Ion)
94	High	[M - H ₂ O] ⁺
71	High	[M - C ₃ H ₅] ⁺
41	Very High	[C ₃ H ₅] ⁺ (Cyclopropyl cation)

Note: Fragmentation patterns can vary with the ionization method used.[17][18][19]

Applications in Drug Development

The incorporation of cyclopropyl groups into drug molecules is a well-established strategy to enhance their pharmacological properties.[1][2] **Dicyclopropylmethanol** serves as a key building block in this context.

Metabolic Stability

The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl groups.[3] This is attributed to the higher C-H bond dissociation energy of the cyclopropyl ring.[3] The use of **dicyclopropylmethanol**-derived moieties can therefore lead to compounds with improved metabolic stability and longer in vivo half-lives.[3]

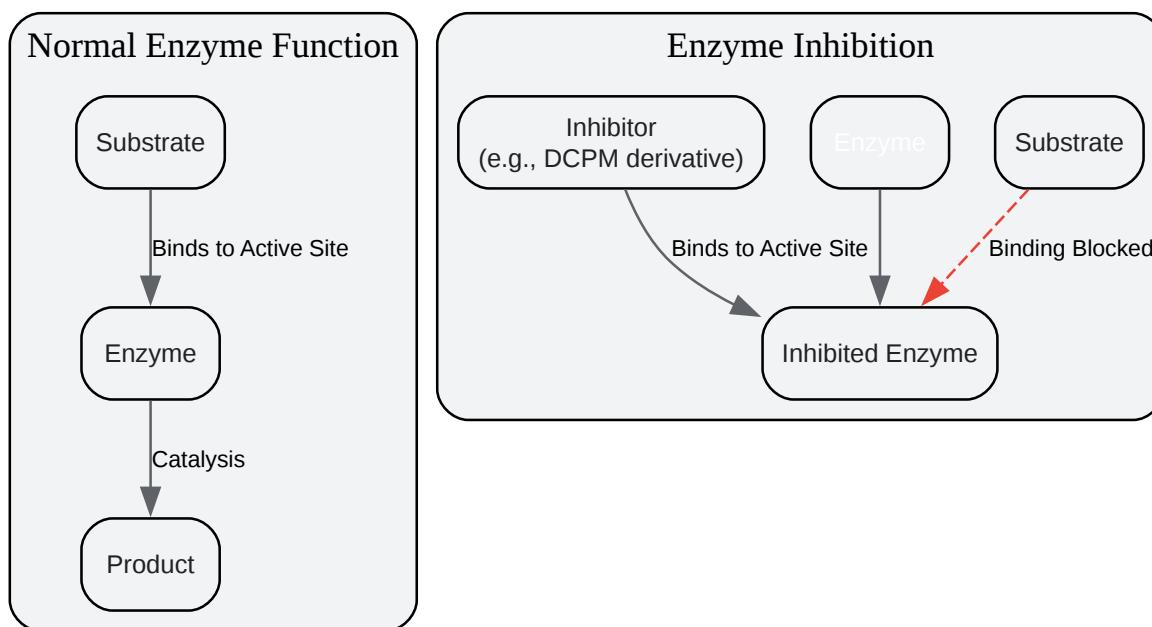
HIV Integrase Inhibitors

Derivatives of **dicyclopropylmethanol** have been explored in the development of HIV integrase inhibitors.[\[20\]](#) The rigid and lipophilic nature of the dicyclopropylmethyl group can contribute to favorable binding interactions with the enzyme's active site. While specific IC₅₀ values for **dicyclopropylmethanol** itself are not widely reported, related cyclopropyl-containing compounds have shown potent anti-HIV activity.

Compound Class	Target	IC ₅₀ (nM)
Pyrrolyl diketo acid derivatives	HIV-1 Integrase	< 100
Hydroxycyclopentyl carboxamides	HIV-1 Integrase	48
Raltegravir (related cyclopropyl-containing drug)	HIV-2 Integrase	2.1
Elvitegravir (related cyclopropyl-containing drug)	HIV-2 Integrase	0.7

Note: These values are for related compounds and not direct derivatives of **dicyclopropylmethanol**.[\[21\]](#)[\[22\]](#)[\[23\]](#)

The general mechanism of action for many enzyme inhibitors, including those that could be synthesized from **dicyclopropylmethanol**, involves binding to the enzyme's active site and preventing the substrate from binding.



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Figure 3: General Mechanism of Competitive Enzyme Inhibition.

Experimental Protocol: Enzyme Inhibition Assay

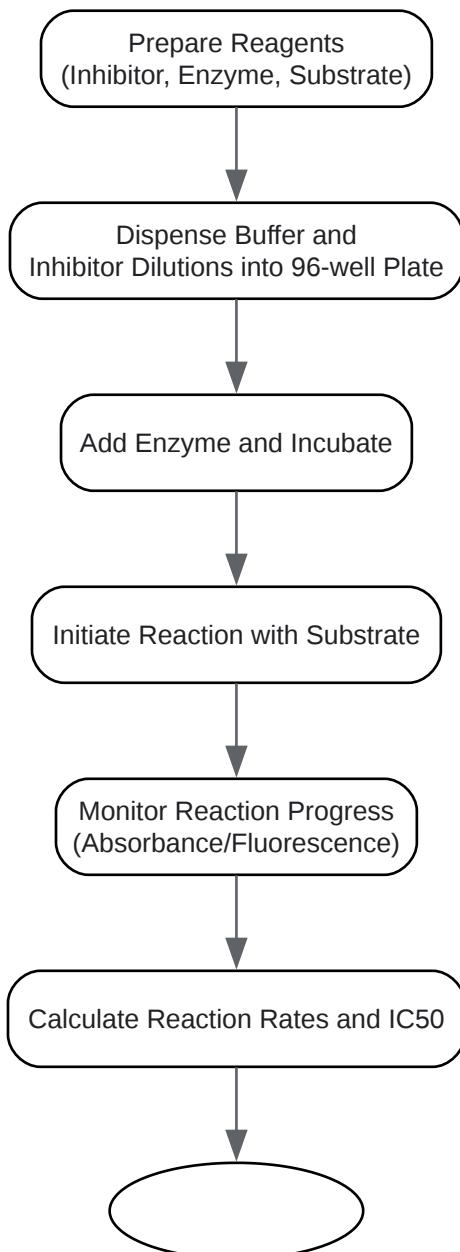
A general protocol for assessing the inhibitory activity of a **dicyclopropylmethanol** derivative against a target enzyme is provided below. This protocol would need to be optimized for the specific enzyme and inhibitor being tested.

- Preparation of Reagents:
 - Prepare a stock solution of the **dicyclopropylmethanol** derivative (inhibitor) in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of the enzyme in an appropriate buffer.
 - Prepare a stock solution of the substrate in the same buffer.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer.

- Add serial dilutions of the inhibitor solution to the wells.
- Add a fixed concentration of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.

- Data Acquisition:
 - Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.

A workflow for this assay is presented below:



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